molecular formula C8H10N2O B13122726 2-(1-Methylcyclopropyl)pyrimidin-5-ol

2-(1-Methylcyclopropyl)pyrimidin-5-ol

Cat. No.: B13122726
M. Wt: 150.18 g/mol
InChI Key: ZENRVVIKUGMLAT-UHFFFAOYSA-N
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Description

2-(1-Methylcyclopropyl)pyrimidin-5-ol is a heterocyclic compound featuring a pyrimidine ring substituted with a 1-methylcyclopropyl group at the 2-position and a hydroxyl group at the 5-position. Pyrimidine derivatives are known for their significant roles in biological systems, including nucleic acids and various pharmaceuticals .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-(1-Methylcyclopropyl)pyrimidin-5-ol typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of 1-methylcyclopropylamine with a suitable pyrimidine precursor in the presence of a base, followed by hydroxylation at the 5-position .

Industrial Production Methods: Industrial production of this compound may involve multi-step synthesis starting from readily available raw materials. The process often includes steps such as cyclization, substitution, and hydroxylation under optimized conditions to ensure high yield and purity .

Chemical Reactions Analysis

Types of Reactions: 2-(1-Methylcyclopropyl)pyrimidin-5-ol undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products: The major products formed from these reactions include various substituted pyrimidines, ketones, aldehydes, and reduced derivatives .

Scientific Research Applications

2-(1-Methylcyclopropyl)pyrimidin-5-ol has diverse applications in scientific research:

Mechanism of Action

The mechanism of action of 2-(1-Methylcyclopropyl)pyrimidin-5-ol involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can inhibit or activate these targets, leading to various biological effects. For instance, it may inhibit certain enzymes involved in DNA replication, making it a potential candidate for anticancer therapy .

Comparison with Similar Compounds

Uniqueness: 2-(1-Methylcyclopropyl)pyrimidin-5-ol is unique due to the presence of the 1-methylcyclopropyl group, which imparts distinct steric and electronic properties. This uniqueness makes it valuable for specific applications in medicinal chemistry and industrial processes .

Properties

Molecular Formula

C8H10N2O

Molecular Weight

150.18 g/mol

IUPAC Name

2-(1-methylcyclopropyl)pyrimidin-5-ol

InChI

InChI=1S/C8H10N2O/c1-8(2-3-8)7-9-4-6(11)5-10-7/h4-5,11H,2-3H2,1H3

InChI Key

ZENRVVIKUGMLAT-UHFFFAOYSA-N

Canonical SMILES

CC1(CC1)C2=NC=C(C=N2)O

Origin of Product

United States

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